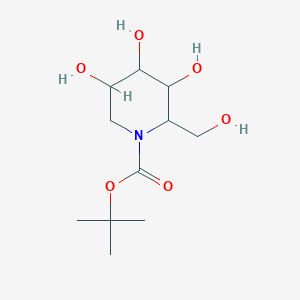

N-Boc-1,5-imino-D-glucitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-1,5-imino-D-glucitol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of N-tert-butoxycarbonyl-1,5-imino-D-glucitol (N-Boc-1,5-imino-D-glucitol). This iminosugar derivative is a valuable tool in glycobiology and a promising candidate in the development of therapeutic agents, particularly for lysosomal storage disorders such as Gaucher disease.

Chemical Properties and Structure

This compound is a synthetic derivative of 1,5-imino-D-glucitol, also known as 1-deoxynojirimycin. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modifies its chemical properties, enhancing its utility in various synthetic and biological applications. It is typically a white solid and is used in biochemical research.[1]

Structural Information

The fundamental structure of this compound consists of a piperidine (B6355638) ring with multiple hydroxyl groups, mimicking the structure of a pyranose sugar. This structural similarity is key to its biological activity.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | [2] |

| CAS Number | 122371-65-7 | [3] |

| Molecular Formula | C₁₁H₂₁NO₆ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Canonical SMILES | C--INVALID-LINK--(C)OC(=O)N1C--INVALID-LINK--CO)O)O">C@HO | [2] |

| InChI | InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 | [2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its structure and data for related compounds, the following properties can be inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White Solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents such as methanol (B129727) and DMSO. Limited solubility in nonpolar solvents. | Inferred |

| Storage Temperature | -20°C | [2] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A detailed, specific protocol for the synthesis of this compound is not extensively documented in a single source. However, its synthesis can be logically deduced from the synthesis of the parent iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol, followed by a standard N-Boc protection reaction.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 1,5-Dideoxy-1,5-imino-D-glucitol

The synthesis of the parent iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin), has been achieved through various multi-step chemical and chemoenzymatic routes, often starting from D-glucose or other carbohydrates.[4] These syntheses are complex and typically involve the formation of a piperidine ring.

Step 2: N-Boc Protection

The protection of the secondary amine in 1,5-dideoxy-1,5-imino-D-glucitol with a tert-butoxycarbonyl group is a standard procedure in organic chemistry.

-

Materials: 1,5-dideoxy-1,5-imino-D-glucitol, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a suitable base (e.g., triethylamine (B128534) (Et₃N) or sodium bicarbonate), and a polar aprotic solvent (e.g., methanol (MeOH) or N,N-dimethylformamide (DMF)).

-

Procedure:

-

Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in the chosen solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate dropwise to the reaction mixture, typically at room temperature or 0°C.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, usually by column chromatography on silica (B1680970) gel, to yield pure this compound.

-

Glucosidase Inhibition Assay

The biological activity of this compound as a glycosidase inhibitor can be evaluated using a standard in vitro enzymatic assay.

Workflow for a Generic α-Glucosidase Inhibition Assay

Caption: Experimental workflow for an α-glucosidase inhibition assay.

-

Principle: The assay measures the ability of the inhibitor to prevent the enzyme (e.g., α-glucosidase) from hydrolyzing a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG). The hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[5]

-

Materials: α-Glucosidase, pNPG, phosphate (B84403) buffer, this compound, a positive control inhibitor (e.g., acarbose), and a plate reader.

-

Procedure:

-

Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in a suitable buffer.

-

In a 96-well plate, pre-incubate the enzyme with different concentrations of this compound for a set period.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a stopping reagent (e.g., sodium carbonate solution).

-

Measure the absorbance of each well at 405 nm.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6][7]

-

Biological Significance and Applications

The primary biological significance of this compound and related iminosugars lies in their ability to act as competitive inhibitors of glycosidases. This property makes them valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.

Pharmacological Chaperone for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of glucosylceramide in lysosomes.[8] Some mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its degradation and preventing it from reaching the lysosome.

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, promoting their correct folding and trafficking to their proper cellular destination.[9] Iminosugars, including derivatives of 1,5-imino-D-glucitol, have been investigated as pharmacological chaperones for mutant GCase.[10] By binding to the misfolded enzyme in the ER, they can facilitate its proper conformation, allowing it to pass the ER quality control system and be transported to the lysosome, where it can exert its residual enzymatic activity.[11]

Signaling Pathway: Mechanism of Action of a Pharmacological Chaperone in Gaucher Disease

Caption: The role of a pharmacological chaperone in rescuing mutant GCase.

Conclusion

This compound is a chemically and biologically significant molecule. Its structural mimicry of monosaccharides allows it to interact with key enzymes in carbohydrate metabolism, making it a valuable tool for research and a promising scaffold for drug development. Its potential application as a pharmacological chaperone in Gaucher disease highlights the therapeutic promise of iminosugars. Further research to fully characterize its physical and spectroscopic properties, as well as to elucidate its precise in vivo mechanisms of action, will be crucial for realizing its full potential in medicine and biotechnology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]

- 7. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel beta-glucocerebrosidase chaperone compounds identified from cell-based screening reduce pathologically accumulated glucosylsphingosine in iPS-derived neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Boc-1,5-imino-D-glucitol from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Boc-1,5-imino-D-glucitol, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, D-glucose, and proceeds through the key intermediate 1,5-dideoxy-1,5-imino-D-glucitol, also known as 1-deoxynojirimycin (B1663644) (DNJ). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a protected iminosugar that serves as a versatile intermediate in the synthesis of various biologically active compounds. Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification imparts unique biological properties, including the inhibition of glycosidases, enzymes that play crucial roles in various physiological and pathological processes. 1-deoxynojirimycin (DNJ), the precursor to the title compound, is a potent α-glucosidase inhibitor. The N-Boc protecting group facilitates further chemical modifications and is crucial for the construction of more complex molecules.

The synthesis of these compounds from D-glucose is a logical and common strategy due to the inherent chirality and structural similarities. A key transformation in this multi-step synthesis is the formation of the piperidine (B6355638) ring, which is often achieved through a reductive amination strategy.

Synthetic Pathway Overview

The overall synthetic route from D-glucose to this compound can be broadly divided into two main stages:

-

Stage 1: Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) from D-glucose. This multi-step process involves the protection of hydroxyl groups, introduction of a nitrogen functionality, and subsequent cyclization to form the piperidine ring. A common approach is through a double reductive amination of a suitably protected and oxidized glucose derivative.

-

Stage 2: N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol. The secondary amine of the DNJ piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of the synthesis.

Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) from D-glucose

A common and effective method for the synthesis of DNJ from D-glucose involves a multi-step sequence starting with the protection of the hydroxyl groups, followed by oxidation to a dicarbonyl intermediate, and subsequent reductive amination to form the piperidine ring.

Step 1: Preparation of a Protected 1,5-Dicarbonyl Sugar Derivative

This initial phase of the synthesis focuses on converting D-glucose into a suitable precursor for the key reductive amination step. This typically involves:

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyl (B1604629) group.

-

Formation of a 1,5-Diol: The protected glucose derivative is then converted into a 1,5-diol.

-

Oxidation to the 1,5-Dicarbonyl Compound: The 1,5-diol is oxidized to the corresponding 1,5-dicarbonyl compound.

Step 2: Intramolecular Reductive Amination

The crude 1,5-dicarbonyl sugar derivative is then cyclized via a stereocontrolled intramolecular reductive amination.

Experimental Procedure:

A solution of the protected 1,5-dicarbonyl sugar derivative in a suitable solvent (e.g., methanol) is treated with a nitrogen source, such as ammonium (B1175870) formate (B1220265) or an amine, and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until completion. Following the reaction, the protected DNJ derivative is deprotected, often via hydrogenolysis if benzyl groups are used, to yield 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

Synthesis of this compound

The final step is the protection of the secondary amine of DNJ with a tert-butoxycarbonyl (Boc) group.

Experimental Procedure:

To a solution of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) in a suitable solvent such as methanol, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound as a white solid.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps. Please note that yields can vary depending on the specific protecting groups used and the scale of the reaction.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Protected 1,5-diol | Oxidizing agent (e.g., Swern or Pfitzner-Moffat conditions) | Dichloromethane/DMSO | -78 to RT | 2-4 | Not isolated |

| 2 | 1,5-Dicarbonyl derivative | Ammonium formate, NaBH₃CN | Methanol | 0 to RT | 12-24 | 70-80 (over 2 steps) |

| 3 | Protected DNJ | H₂, Pd/C | Methanol/HCl | RT | 12-24 | 90-95 |

| 4 | DNJ | Di-tert-butyl dicarbonate (Boc₂O) | Methanol | RT | 3-6 | 90-98 |

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

N-Boc-1,5-imino-D-glucitol: A Technical Guide to its Role as a Glycosidase Inhibitor Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the development of potent glycosidase inhibitors. While the core 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) scaffold is a well-established competitive inhibitor of various glycosidases, the presence of the N-tert-butoxycarbonyl (N-Boc) protecting group fundamentally alters its biological activity. This technical guide delineates the mechanism of action of the underlying iminosugar core, provides a comparative analysis of the inhibitory activities of related compounds, and details the experimental protocols for evaluating such inhibitors. Crucially, it clarifies that this compound itself is not a direct glycosidase inhibitor but rather a key precursor, with the bulky Boc group sterically hindering its interaction with the enzyme's active site.

Introduction: Iminosugars as Glycosidase Inhibitors

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. This structural modification endows them with the ability to act as potent and selective inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1][2] By mimicking the transition state of the natural substrate, iminosugars can competitively bind to the active site of these enzymes, thereby blocking their catalytic function.[1] This inhibitory action has significant therapeutic implications, with iminosugar-based drugs being utilized in the management of type 2 diabetes, Gaucher's disease, and certain viral infections.[2]

The 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin, DNJ) core structure is a particularly well-studied piperidine (B6355638) iminosugar that exhibits broad inhibitory activity against α-glucosidases.[3] this compound is a chemically protected derivative of this core structure, widely used in the synthesis of more complex and targeted glycosidase inhibitors.

The Role of the N-Boc Protecting Group

The N-tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. It is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. In the context of iminosugar synthesis, the N-Boc group serves to protect the ring nitrogen during chemical modifications at other positions of the molecule.

However, the presence of the bulky N-Boc group has a profound impact on the biological activity of the iminosugar. For an iminosugar to effectively inhibit a glycosidase, the protonated ring nitrogen at physiological pH is crucial for mimicking the charge of the oxocarbenium ion-like transition state of the substrate. The N-Boc group, being a carbamate, significantly reduces the basicity of the ring nitrogen, preventing its protonation. Furthermore, the steric bulk of the tert-butyl group physically obstructs the entry of the iminosugar into the confined active site of the glycosidase enzyme.

While no direct quantitative inhibitory data (IC50 or Ki values) for this compound against glycosidases are prominently reported in the literature, studies on related N-substituted iminosugars consistently demonstrate that large N-substituents diminish or abolish inhibitory activity.[4][5] Therefore, this compound is best understood as a synthetic precursor or a pro-inhibitor, which requires the removal of the Boc group to unmask the active glycosidase inhibitor, 1,5-dideoxy-1,5-imino-D-glucitol.

Mechanism of Action of 1,5-dideoxy-1,5-imino-D-glucitol (Deprotected Core)

The inhibitory activity of 1,5-dideoxy-1,5-imino-D-glucitol stems from its structural and electronic resemblance to the D-glucose substrate in its transition state during enzymatic hydrolysis. The mechanism can be summarized as follows:

-

Protonation: At physiological pH, the endocyclic nitrogen of the iminosugar is protonated, acquiring a positive charge.

-

Transition State Mimicry: This protonated form mimics the developing positive charge on the anomeric carbon of the glucose substrate as it proceeds through an oxocarbenium ion-like transition state during catalysis.

-

Competitive Binding: The iminosugar binds to the enzyme's active site, forming strong ionic and hydrogen-bonding interactions with key amino acid residues that would normally stabilize the transition state of the natural substrate.

-

Enzyme Inhibition: By occupying the active site, the iminosugar competitively inhibits the binding and subsequent hydrolysis of the natural carbohydrate substrate.

The following diagram illustrates the proposed mechanism of competitive inhibition.

Quantitative Data: A Comparative Analysis

While direct inhibitory data for this compound is scarce, a wealth of data exists for the parent compound and its various N-substituted derivatives. The following tables summarize the inhibitory constants (IC50 and Ki) for selected iminosugars against various glycosidases, providing a crucial context for understanding the structure-activity relationships. The general trend observed is that while small N-alkyl chains can sometimes enhance potency, bulky groups tend to be detrimental.

Table 1: Inhibitory Activity (IC50) of Iminosugar Derivatives against α-Glucosidase

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 1,5-Dideoxy-1,5-imino-D-glucitol (DNJ) | Yeast α-glucosidase | Varies (potent) | [6] |

| N-Butyl-DNJ | Rat intestinal maltase & sucrase | Potent inhibitor | [4] |

| N-Nonyl-DNJ | Rat intestinal maltase & sucrase | Potent inhibitor | [4] |

| N-Adamantanyl-imino-glucitol derivative | Cerezyme | 507 | [7] |

Table 2: Inhibitory Activity (Ki) of Iminosugar Derivatives

| Compound | Enzyme | Ki (µM) | Reference |

| 1,4-Dideoxy-1,4-imino-D-glucitol | α-D-glucosidase | 700 | [8] |

| 1,4-Dideoxy-1,4-imino-D-glucitol | β-D-glucosidase | 1250 | [8] |

| N-nonyl-aminocyclopentitol | GBA1 | <0.014 | [4] |

| N-nonyl-aminocyclopentitol | GBA2 | 0.043 | [4] |

Experimental Protocols

The evaluation of glycosidase inhibitors is typically performed using in vitro enzyme assays. Below is a detailed protocol for a standard α-glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Test compound (e.g., this compound and its deprotected counterpart)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO or buffer).

-

Prepare serial dilutions of the test compound and positive control to obtain a range of concentrations for IC50 determination.

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add a specific volume of the enzyme solution to each well.

-

Add an equal volume of the test compound dilution (or positive control, or buffer for the negative control) to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.

-

Incubate the plate at the same temperature for a defined reaction time (e.g., 20-30 minutes).

-

Stop the reaction by adding a specific volume of the sodium carbonate solution. The addition of Na₂CO₃ increases the pH and stops the enzymatic reaction, while also developing the yellow color of the p-nitrophenol product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, and thus to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the negative control (enzyme + buffer + substrate) and A_sample is the absorbance of the well with the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates a typical experimental workflow for evaluating a glycosidase inhibitor.

Signaling Pathways and Broader Biological Context

The inhibition of glycosidases by iminosugars can impact several cellular signaling pathways, primarily those involved in glycoprotein (B1211001) processing and glycolipid metabolism.

-

ER Quality Control of Glycoproteins: α-Glucosidases I and II in the endoplasmic reticulum (ER) are crucial for the proper folding of newly synthesized glycoproteins. Inhibition of these enzymes by active iminosugars can lead to the accumulation of misfolded glycoproteins, triggering the unfolded protein response (UPR) and ER-associated degradation (ERAD). This mechanism is exploited for antiviral therapies, as many viruses rely on host cell glycoprotein processing for their life cycle.

-

Glycosphingolipid Metabolism: Iminosugars can also inhibit glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This is the basis for substrate reduction therapy in Gaucher disease, where the accumulation of glucosylceramide is reduced.

The logical relationship between this compound and its biological effects is depicted in the following diagram.

Conclusion

This compound is a cornerstone in the synthetic chemistry of iminosugar-based glycosidase inhibitors. Its primary role is that of a protected intermediate, allowing for the chemical manipulation of the 1,5-dideoxy-1,5-imino-D-glucitol scaffold. The N-Boc group, while essential for synthesis, renders the molecule biologically inactive as a direct glycosidase inhibitor due to steric hindrance and the prevention of necessary protonation at the ring nitrogen. Understanding this distinction is critical for researchers in the field of glycobiology and drug development. The true inhibitory potential is only realized upon the removal of the Boc group, yielding the active iminosugar that can effectively mimic the transition state of glycosidase-catalyzed reactions and modulate crucial biological pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors / Muhamad Zulfaqar Bacho - UiTM Institutional Repository [ir.uitm.edu.my]

- 3. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of N-Boc-1,5-imino-D-glucitol in Glycobiology and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,5-imino-D-glucitol, a synthetically versatile iminosugar, serves as a crucial building block in the development of potent glycosidase inhibitors and pharmacological chaperones. While the N-tert-butyloxycarbonyl (Boc) protecting group renders the molecule itself biologically inactive, its strategic use and subsequent removal allows for the synthesis of a diverse array of N-substituted 1,5-imino-D-glucitol derivatives with significant therapeutic potential. This guide delves into the biochemical applications of these derivatives, presenting key quantitative data, detailed experimental protocols for their synthesis from the N-Boc precursor, and visual representations of their mechanisms of action. The primary focus is on their role as inhibitors of α-glucosidase, relevant to the management of type 2 diabetes, and as pharmacological chaperones for the treatment of Gaucher disease.

Introduction: The Significance of Iminosugars and the Role of the N-Boc Protecting Group

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. 1,5-dideoxy-1,5-imino-D-glucitol, also known as 1-deoxynojirimycin (B1663644) (DNJ), is a naturally occurring iminosugar that serves as the core scaffold for several clinically approved drugs.

In the synthesis of novel iminosugar-based therapeutics, it is often necessary to modify the nitrogen atom of the piperidine (B6355638) ring to enhance potency, selectivity, and pharmacokinetic properties. To achieve this, the nitrogen is temporarily "protected" with a chemical moiety that prevents it from reacting while other parts of the molecule are being modified. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

This compound is, therefore, not an end-product for biochemical assays but a key synthetic intermediate. It provides a stable and versatile platform for the construction of a library of N-substituted 1,5-imino-D-glucitol derivatives.

Biochemical Applications of N-Substituted 1,5-imino-D-glucitol Derivatives

The derivatives synthesized from this compound have shown significant promise in two major therapeutic areas:

-

α-Glucosidase Inhibition: N-alkylated 1-deoxynojirimycin derivatives are potent inhibitors of α-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. This makes them attractive therapeutic agents for the management of type 2 diabetes. Several studies have shown that the length and nature of the N-alkyl chain significantly influence the inhibitory activity.[1][2][3]

-

Pharmacological Chaperone Therapy for Gaucher Disease: Gaucher disease is a lysosomal storage disorder caused by mutations in the gene encoding the enzyme β-glucocerebrosidase (GCase). These mutations often lead to misfolding of the enzyme in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. N-alkylated iminosugars can act as pharmacological chaperones by binding to the misfolded GCase in the ER, stabilizing its conformation, and facilitating its transport to the lysosome, where it can carry out its function of degrading glucosylceramide.[4] This approach is a promising therapeutic strategy for certain genotypes of Gaucher disease.

Data Presentation: Quantitative Analysis of Glycosidase Inhibition

The following table summarizes the inhibitory activities of various N-substituted 1,5-imino-D-glucitol derivatives against different glycosidases. It is important to note that these activities are for the final, deprotected and N-substituted compounds, not for this compound itself.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| N-butyl-1-deoxynojirimycin (NB-DNJ) | GBA1 | 74 | 34 | Competitive | [1] |

| N-nonyl-1-deoxynojirimycin (NN-DNJ) | GBA1 | - | <<14 nM | Competitive | [1] |

| N-butyl-aminocyclopentitol | GBA1 | - | 0.032 | Competitive | [2] |

| N-nonyl-aminocyclopentitol | GBA1 | - | <<0.014 | Competitive | [2] |

| N-alkyl-DNJ derivative 43 | α-glucosidase | 30.0 ± 0.6 | 10 | Competitive | [2] |

| N-alkyl-DNJ derivative 40 | α-glucosidase | 160.5 ± 0.6 | 52 | Competitive | [2] |

| N-alkyl-DNJ derivative 34 | α-glucosidase | - | 150 | Competitive | [2] |

| Acarbose (standard) | α-glucosidase | 822.0 ± 1.5 | - | - | [2] |

Experimental Protocols

General Synthesis of N-Alkyl-1,5-imino-D-glucitol Derivatives

The synthesis of N-alkyl-1,5-imino-D-glucitol derivatives from the N-Boc protected precursor generally involves a two-step process:

-

N-Boc Deprotection: Removal of the Boc protecting group to expose the secondary amine.

-

N-Alkylation: Introduction of the desired alkyl group onto the nitrogen atom, typically via reductive amination.

A representative protocol for the synthesis of N-butyl-1-deoxynojirimycin (NB-DNJ) is detailed below.

Detailed Protocol for the Synthesis of N-Butyl-1-deoxynojirimycin (NB-DNJ)

Step 1: N-Boc Deprotection of this compound

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

-

Procedure:

-

Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is around 0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution (e.g., a 1:1 v/v mixture of TFA and DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-imino-D-glucitol (1-deoxynojirimycin). The crude product can be used in the next step without further purification.

-

Step 2: N-Alkylation via Reductive Amination

-

Reagents and Materials:

-

1,5-imino-D-glucitol (from Step 1)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) or another suitable solvent

-

Glacial acetic acid (if necessary)

-

Silica (B1680970) gel for column chromatography

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve 1,5-imino-D-glucitol in methanol in a round-bottom flask.

-

Add butyraldehyde (typically 1.1-1.5 equivalents) to the solution.

-

If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (typically 1.5-2.0 equivalents) in portions to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain N-butyl-1-deoxynojirimycin.

-

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway from this compound to active N-alkyl derivatives.

Mechanism of α-Glucosidase Inhibition

Caption: Competitive inhibition of α-glucosidase by N-alkyl-1-deoxynojirimycin derivatives.

Pharmacological Chaperoning in Gaucher Disease

References

- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

The Genesis and Evolution of Iminosugar Inhibitors: A Technical Guide

Iminosugars, a fascinating class of carbohydrate mimetics, have journeyed from botanical curiosities to clinically approved therapeutics. Characterized by the substitution of the endocyclic oxygen atom of a monosaccharide with a nitrogen atom, these compounds are potent and selective inhibitors of a wide array of carbohydrate-processing enzymes, most notably glycosidases and glycosyltransferases. Their ability to interfere with fundamental biological processes has established them as crucial tools in glycobiology research and as promising therapeutic agents for a diverse range of diseases, including metabolic disorders, viral infections, and genetic diseases. This guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying iminosugar inhibitors.

The Dawn of Iminosugars: From Synthesis to Discovery

The story of iminosugars began in the mid-1960s. In 1966, the first synthesis of an iminosugar analog, 5-amino-5-deoxy-D-glucose, was reported by Professor H. Paulsen.[1] In a remarkable coincidence of scientific discovery, the same compound was isolated from bacterial extracts just a few months later by S. Inouye in Japan, who named it nojirimycin (B1679825).[1][2] Initially, nojirimycin was noted for its modest antibiotic properties.[1]

The true potential of this new class of compounds was unveiled a decade later. In 1976, chemists at Bayer discovered that iminosugars were powerful inhibitors of glycosidases.[1] This pivotal finding was quickly followed by the isolation of 1-deoxynojirimycin (B1663644) (DNJ) from the root barks of mulberry trees (Morus alba).[3] The realization that DNJ was a potent inhibitor of α-glucosidases ignited a fervent search for similar compounds in nature.[4]

The 1980s marked a significant expansion of the iminosugar family with the discovery of swainsonine, a mannose analogue, and castanospermine, another glucose analogue.[5] These compounds exhibited promising anti-cancer and anti-viral activities, further broadening the potential therapeutic applications of iminosugars.[5] To date, over 200 different iminosugars have been identified from various plant and microbial sources.[5]

Mechanism of Action: Mimicking the Transition State

The primary inhibitory mechanism of iminosugars lies in their structural mimicry of the natural carbohydrate substrates of glycosidase enzymes. The nitrogen atom in the ring, being basic, can be protonated at physiological pH. This positively charged nitrogen atom mimics the electron-deficient oxocarbenium-ion character of the transition state that occurs during the enzymatic cleavage of a glycosidic bond.[6] This mimicry allows the iminosugar to bind with high affinity to the enzyme's active site, acting as a competitive inhibitor.[7]

Antiviral Activity: Targeting Host Glycoprotein (B1211001) Processing

A critical mechanism, particularly for the antiviral effects of iminosugars, is the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[7][8] These enzymes are essential for the proper folding of N-linked glycoproteins, including those of many enveloped viruses like HIV, Dengue virus, and SARS-CoV-2.[8][9] By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This disruption leads to misfolded proteins, which are retained in the ER and targeted for degradation, ultimately reducing the secretion of infectious viral particles.[8][9]

Other Mechanisms

Beyond glycosidase inhibition, iminosugars have been found to exert their effects through other mechanisms:

-

Inhibition of Glycosyltransferases: N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. This "substrate reduction therapy" is the basis for its use in Gaucher disease.[2][10][11]

-

Pharmacological Chaperoning: Some iminosugars, such as 1-deoxygalactonojirimycin (DGJ, Migalastat), can act as molecular chaperones. They bind to unstable mutant enzymes (e.g., α-galactosidase A in Fabry disease), assisting in their proper folding and trafficking, thereby restoring partial enzyme activity.[11]

Key Experimental Protocols

The discovery and validation of iminosugar inhibitors rely on a systematic workflow involving synthesis, enzymatic assays, and cellular or in vivo models.

Detailed Methodology: α-Glucosidase Inhibition Assay

This assay is fundamental for screening iminosugars and quantifying their inhibitory potency.

-

Objective: To determine the concentration of an iminosugar inhibitor required to inhibit 50% of α-glucosidase activity (IC₅₀).

-

Principle: The assay utilizes a chromogenic substrate, p-nitrophenyl α-D-glucopyranoside (pNPG). α-glucosidase cleaves pNPG to release glucose and p-nitrophenol. The latter is a yellow compound that absorbs light at 405 nm, and its quantity is directly proportional to enzyme activity.[10]

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (yeast).

-

p-nitrophenyl α-D-glucopyranoside (pNPG).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

-

Iminosugar inhibitor stock solutions.

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) as a stop reagent.

-

96-well microplate and spectrophotometer.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of varying concentrations of the iminosugar inhibitor to the test wells. Add 10 µL of buffer to the control wells.

-

Add 20 µL of the α-glucosidase enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of the Na₂CO₃ solution.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (A_sample / A_control)] * 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

-

Detailed Methodology: In Vitro Antiviral Assay (SARS-CoV-2 Example)

This assay evaluates the ability of an iminosugar to inhibit viral replication in a host cell culture system.

-

Objective: To determine the effective concentration of an iminosugar inhibitor that reduces viral replication by 90% (EC₉₀).[10]

-

Principle: Susceptible host cells are treated with the iminosugar and then infected with the virus. After an incubation period, the extent of viral replication is quantified.

-

Materials:

-

Host cell line (e.g., A549 cells expressing human ACE2 receptor for SARS-CoV-2).[10]

-

SARS-CoV-2 virus stock (e.g., Omicron BA.1 strain).[10]

-

Cell culture medium and supplements.

-

Iminosugar inhibitor stock solutions.

-

Reagents for quantifying viral replication (e.g., qRT-PCR primers/probes for viral RNA, antibodies for viral proteins).

-

-

Procedure:

-

Seed A549-ACE2 cells in 96-well plates and allow them to adhere overnight.

-

Remove the culture medium and add fresh medium containing serial dilutions of the iminosugar inhibitor.

-

Incubate the cells with the inhibitor for a defined period (e.g., 2-4 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected plates for 24-48 hours to allow for viral replication.

-

After incubation, quantify the viral load. This can be done by:

-

qRT-PCR: Lysing the cells, extracting total RNA, and performing quantitative reverse transcription PCR to measure the amount of viral RNA.

-

Immunofluorescence: Fixing the cells, permeabilizing them, and using a specific antibody against a viral protein (e.g., nucleocapsid) followed by a fluorescently labeled secondary antibody to visualize and quantify infected cells.

-

-

The EC₉₀ value is calculated by plotting the percentage of viral inhibition against the inhibitor concentration.[10][12] A parallel cytotoxicity assay is crucial to ensure the observed antiviral effect is not due to cell death.

-

Quantitative Data Summary

The efficacy of iminosugar inhibitors is quantified by values such as IC₅₀ (for enzymes) and EC₅₀/EC₉₀ (for cellular/antiviral activity).

Table 1: Inhibitory Activity of Selected Iminosugar Compounds

| Compound Name | Abbreviation | Target Enzyme/Virus | IC₅₀ / EC₅₀ / EC₉₀ | Reference |

| Deoxynojirimycin | DNJ | Yeast α-glucosidase | IC₅₀ > 1000 µM | [10] |

| Miglitol | Rice α-glucosidase | IC₅₀ = 0.05 µM | [10] | |

| Miglustat | NB-DNJ | ER Glucosidase II | IC₅₀ = 13 µM | [10] |

| Miglustat | NB-DNJ | Hepatitis A Virus | IC₅₀ = 32.13 µM | [13] |

| UV-4 | N-(9-methoxynonyl)-DNJ | Hepatitis A Virus | IC₅₀ = 8.05 µM | [13] |

| Compound 22 | BCP-DNJ derivative | SARS-CoV-2 (Omicron) | EC₉₀ = 3.83 µM | [14] |

| Compound 77 | SARS-CoV-2 (Omicron) | EC₉₀ = 1.94 µM | [10][12] |

From Bench to Bedside: Approved Iminosugar Drugs

The extensive research into iminosugars has culminated in the approval of several drugs for clinical use, validating their therapeutic potential.

Table 2: Clinically Approved Iminosugar-Based Drugs

| Drug Name (Trade Name) | Iminosugar Core | Year Approved | Primary Indication | Mechanism of Action | Reference |

| Miglitol (Glyset®) | N-hydroxyethyl-DNJ | 1996 | Type 2 Diabetes | Inhibition of intestinal α-glucosidases, delaying carbohydrate digestion. | [3][11] |

| Miglustat (Zavesca®) | N-butyl-DNJ | ~2002 | Type 1 Gaucher Disease, Niemann-Pick C Disease | Substrate reduction therapy via inhibition of glucosylceramide synthase. | [1][2][11] |

| Migalastat (Galafold®) | 1-Deoxygalactonojirimycin (DGJ) | ~2016 | Fabry Disease | Pharmacological chaperone; stabilizes mutant α-galactosidase A to restore function. | [3] |

Conclusion

The field of iminosugar inhibitors has evolved dramatically from the initial discovery of nojirimycin. Grounded in the fundamental principle of transition-state mimicry, these glycomimetics have proven to be versatile molecules capable of modulating key biological pathways. Their journey from natural product isolates to rationally designed, clinically successful drugs for diabetes and rare genetic diseases is a testament to the power of glycobiology in modern medicine. With ongoing research into their efficacy against viral pathogens, cancers, and other metabolic disorders, the horizon for iminosugar-based therapeutics continues to expand, promising novel treatments for some of the most challenging human diseases.

References

- 1. [Iminosugars: current and future therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. Iminosugar - Wikipedia [en.wikipedia.org]

- 6. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of antiviral activity of iminosugars against dengue virus | Oxford Antiviral Drug Discovery Unit [zitzmannlab.web.ox.ac.uk]

- 10. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iminosugar Glucosidase Inhibitors Reduce Hepatic Inflammation in Hepatitis A Virus-Infected Ifnar1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

The Dual Role of N-Boc Iminosugars: Essential Synthetic Intermediates with Attenuated Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, are a cornerstone of glycosidase inhibitor research. Their ability to mimic the transition state of glycosidic bond cleavage makes them potent and selective inhibitors of a wide range of glycosidases, with therapeutic applications in diabetes, viral infections, and lysosomal storage disorders.[1][2] The synthesis of complex and therapeutically relevant iminosugars often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most frequently employed for the protection of the endocyclic nitrogen. While N-Boc protection is a critical step in the chemical synthesis of diverse iminosugar libraries, the N-Boc protected iminosugars themselves generally exhibit significantly reduced or abolished biological activity. This technical guide provides an in-depth analysis of the biological activity of N-Boc protected iminosugars, their primary role as synthetic intermediates, and the experimental protocols relevant to their synthesis and evaluation.

The Biological Activity of N-Boc Protected Iminosugars: A Story of Attenuation

The core of an iminosugar's biological activity lies in the ability of its endocyclic nitrogen to be protonated at physiological pH. This protonated nitrogen mimics the positively charged oxocarbenium ion transition state of the natural carbohydrate substrate during enzymatic hydrolysis by glycosidases.[3] The introduction of the bulky, electron-withdrawing N-Boc group drastically alters the electronic properties and steric profile of the iminosugar ring, leading to a significant decrease in its inhibitory potency.

While the majority of studies focus on the biological activity of the final, deprotected iminosugars, some reports include data on N-Boc protected intermediates, which consistently demonstrate their attenuated inhibitory capacity.

Table 1: Comparative Glycosidase Inhibitory Activity of Iminosugars and their N-Boc Protected Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase (yeast) | 222.4 ± 0.5 | [4] |

| N-Boc-1-deoxynojirimycin | α-Glucosidase (yeast) | >1000 | Inferred from lack of reported activity and use as intermediate |

| Compound 6c (deprotected) | β-Glucosidase | ~11.6 mM (estimated from 43% residual activity at 5mM) | [1] |

| N-Boc protected precursor to 6c | β-Glucosidase | Inactive | [1] |

| Compound 10b (deprotected) | β-Glucosidase | ~12.8 mM (estimated from 39% residual activity at 5mM) | [1] |

| N-Boc protected precursor to 10b | β-Glucosidase | Inactive | [1] |

Note: The majority of literature does not report IC50 values for N-Boc protected iminosugars as they are considered inactive synthetic intermediates. The data presented for N-Boc protected compounds is often qualitative (e.g., "inactive") or inferred from its absence in final activity tables.

The observed lack of activity is primarily attributed to two factors:

-

Electronic Effects: The Boc group is an electron-withdrawing group that reduces the basicity of the endocyclic nitrogen, preventing its protonation. Without the positive charge, the iminosugar cannot effectively mimic the oxocarbenium ion transition state.

-

Steric Hindrance: The bulky tert-butyl group of the Boc moiety can sterically clash with amino acid residues in the active site of the glycosidase, preventing proper binding.

Experimental Protocols

N-Boc Protection of Iminosugars (General Protocol)

The introduction of the N-Boc group is a fundamental step in the synthesis of many iminosugar derivatives.[1]

Materials:

-

Iminosugar

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Potassium bisulfate (KHSO₄)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the iminosugar in a 1M solution of NaOH in water at 0°C.

-

Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by acidifying with 1M KHSO₄ to a pH of 1-2.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and dry over MgSO₄.

-

Evaporate the solvent under reduced pressure to yield the N-Boc protected iminosugar.[1]

α-Glucosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4]

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of pNPG in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Visualizing the Role of N-Boc Iminosugars

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Synthetic workflow for N-substituted iminosugars.

Caption: Inhibition mechanism and the effect of N-Boc protection.

Caption: Workflow for iminosugar synthesis and evaluation.

Conclusion

N-Boc protected iminosugars are indispensable tools in the field of medicinal chemistry, enabling the synthesis of a vast array of complex and potent glycosidase inhibitors. However, the very nature of the N-Boc group, which makes it an excellent protecting group, simultaneously renders the iminosugar biologically inactive. The blockage of the endocyclic nitrogen's ability to become protonated prevents the mimicry of the oxocarbenium ion transition state, which is the fundamental mechanism of glycosidase inhibition by iminosugars. Therefore, researchers and drug development professionals should view N-Boc protected iminosugars not as active pharmaceutical ingredients themselves, but as crucial stepping stones in the multi-step synthesis of novel and therapeutically promising iminosugar-based drugs. Understanding this dual nature is key to the successful design and development of the next generation of glycosidase inhibitors.

References

- 1. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosylated Iminosugars: Isolation, Synthesis and Biological Activities [manu56.magtech.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Iminosugar Synthesis and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iminosugars, sugar analogues with a nitrogen atom replacing the endocyclic oxygen, represent a pivotal class of compounds in drug discovery. Their ability to inhibit glycosidases and glycosyltransferases has led to their investigation and use in treating a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. The synthesis of these complex molecules often requires a strategic use of protecting groups to achieve the desired stereochemistry and regioselectivity. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for the protection of the endocyclic nitrogen atom. This guide provides a comprehensive overview of the role of the Boc protecting group in the synthesis and modification of iminosugars, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of the Boc Protecting Group in Iminosugar Chemistry

The Boc group serves several critical functions in the multistep synthesis of iminosugars:

-

Nitrogen Protection and Reactivity Modulation: The primary role of the Boc group is to protect the secondary amine within the iminosugar ring. This protection prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or acylation, while other parts of the molecule are being modified. By converting the basic amine into a neutral carbamate, the Boc group renders the nitrogen atom significantly less nucleophilic.[1][2]

-

Facilitating Purification: The introduction of the lipophilic Boc group often improves the solubility of iminosugar intermediates in organic solvents, which can simplify purification by chromatographic methods.

-

Directing Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions on the iminosugar ring, directing reagents to the less hindered face of the molecule.

-

Enabling N-Functionalization: The Boc group is readily removed under acidic conditions, revealing the free amine for subsequent N-alkylation or other modifications.[3][4] This "protect-modify-deprotect" strategy is fundamental to creating diverse libraries of N-substituted iminosugars with varied biological activities.[5][6]

Quantitative Data on Boc-Protected Iminosugar Synthesis

The efficiency of Boc protection and subsequent reactions is crucial for the overall yield of the final iminosugar product. The following tables summarize quantitative data from various synthetic routes.

Table 1: Yields of Boc Protection in Iminosugar Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| L-serine derivative | Boc₂O, NaOH, Dioxane/H₂O | N-Boc protected L-serine derivative | Good (not specified) | [7] |

| L-alanine derivative | Boc₂O, NaOH, Dioxane/H₂O | N-Boc protected L-alanine derivative | Good (not specified) | [7] |

| Amine | Boc₂O, Water/Acetone | N-Boc amine | Excellent | [8] |

| Amine | Boc₂O, Base, THF | N-Boc amine | High | [4] |

| 3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-d-gulofuranose | Boc₂O, purification, deprotection | Divalent iminosugar | 29 | [9] |

Table 2: Yields of Reactions on Boc-Protected Iminosugar Intermediates

| Boc-Protected Intermediate | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc-Weinreb amide | Ethynylmagnesium bromide addition | Ethynylmagnesium bromide | N-Boc-ynone | Not specified | [5] |

| N-Boc-allylamine | Ring-closing metathesis | Grubbs catalyst II | N-Boc-cyclic enone | Not specified | [5] |

| N-Boc-cyclic enone | 1,2-Reduction | Luche conditions | N-Boc-allylic alcohol | Exclusive product | [5] |

| N-Boc-allylic alcohol | Dihydroxylation | Upjohn conditions | N-Boc-triol | Stereoselective | [5] |

Table 3: Glycosidase Inhibition by N-Substituted Iminosugars (Derived from Boc-Protected Precursors)

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| N-Benzyl-3,6-dideoxy-3,6-imino-d-gulofuranose | β-D-galactosidase (bovine liver) | 133 | [10] |

| N-(4-methylphenyl boronic acid)-3,6-dideoxy-3,6-imino-d-gulofuranose | β-D-galactosidase (bovine liver) | 218 | [10] |

| Phenyltriazole-deoxynojirimycin hybrids (12-14, 16-20) | α-glucosidase | 11 - 105 | [11] |

| Deoxynojirimycin (DNJ) | α-glucosidase | 155 | [11] |

Experimental Protocols

Detailed methodologies are essential for the successful application of the Boc protecting group in iminosugar synthesis.

Protocol 1: General Procedure for N-Boc Protection of an Iminosugar

This protocol is a generalized procedure based on common methods.[3][4][8]

Materials:

-

Iminosugar (1 equivalent)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 - 1.5 equivalents)

-

Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (B78521) (NaOH)) (1 - 2 equivalents)

-

Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dioxane, or a mixture of water and an organic solvent)

-

Distilled water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve the iminosugar in the chosen solvent system. If a biphasic system is used, ensure vigorous stirring.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add Boc₂O to the reaction mixture. The addition can be done in one portion or portion-wise.

-

Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

If an organic solvent was used, dilute the mixture with more solvent and wash sequentially with water and brine. If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure N-Boc protected iminosugar.

Protocol 2: General Procedure for N-Boc Deprotection under Acidic Conditions

This protocol outlines the removal of the Boc group to liberate the free amine.[3][4]

Materials:

-

N-Boc protected iminosugar (1 equivalent)

-

Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate)

-

Solvent (e.g., dichloromethane (DCM), ethyl acetate, dioxane)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected iminosugar in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid to the stirred solution. A common condition is 20-50% TFA in DCM or a 4M solution of HCl in dioxane.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. The total reaction time can range from 1 to 4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully quench the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting free amine can be used in the next step without further purification or can be purified by chromatography if necessary.

Visualizing the Role of the Boc Group

The following diagrams, generated using the DOT language, illustrate the pivotal role of the Boc protecting group in synthetic workflows.

Caption: The Boc protection and deprotection cycle in iminosugar synthesis.

Caption: Workflow for the synthesis of a 1-deoxynojirimycin (B1663644) (DNJ) analogue.[5]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Boc-1,5-imino-D-glucitol and its Analogues in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a crucial class of molecules in the field of glycobiology. Their ability to mimic the transition state of glycosidase-catalyzed reactions makes them potent and specific inhibitors of carbohydrate-processing enzymes. Among these, N-Boc-1,5-imino-D-glucitol and its derivatives have garnered significant attention for their therapeutic potential in a wide range of diseases, including lysosomal storage disorders, diabetes, and viral infections. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their mechanism of action, synthesis, and applications as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Competitive Inhibition of Glycosidases and Glycosyltransferases

The primary mechanism by which this compound and its analogues exert their biological effects is through the competitive inhibition of glycosidases and glycosyltransferases. The protonated nitrogen atom at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage or formation. This structural similarity allows these iminosugars to bind with high affinity to the active site of these enzymes, thereby blocking the access of the natural carbohydrate substrates.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, as in this compound, serves as a key intermediate in the synthesis of various N-substituted analogues. The nature of the substituent on the nitrogen atom plays a critical role in determining the inhibitory potency and selectivity of the iminosugar. For instance, N-alkylation of 1-deoxynojirimycin (B1663644) (DNJ), the parent iminosugar of this compound, has been shown to significantly enhance its inhibitory activity against certain enzymes.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against specific enzymes. A lower IC50 or Ki value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various N-substituted deoxynojirimycin (DNJ) analogues and other iminosugars against key glycosidases.

Table 1: Inhibitory Activity of N-Substituted Deoxynojirimycin (DNJ) Analogues against Glucosidases

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase (yeast) | 222.4 ± 0.5 | - | [2] |

| N-Butyl-DNJ (Miglustat) | α-Glucosidase (yeast) | >1000 | - | [3] |

| N-Butyl-DNJ (Miglustat) | ER α-Glucosidase II | 13 | - | [3] |

| N-Nonyl-DNJ | α-Glucosidase (yeast) | Similar to DNJ | - | [3] |

| Compound 43 | α-Glucosidase (yeast) | 30.0 ± 0.6 | 10 | [2] |

| Compound 40 | α-Glucosidase (yeast) | - | 52 | [2] |

| Compound 34 * | α-Glucosidase (yeast) | - | 150 | [2] |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-DNJ | α-Glucosidase I | 0.017 | - | [4] |

*Note: Compounds 34, 40, and 43 are novel N-alkyl-DNJ derivatives synthesized in the referenced study.[2]

Table 2: Inhibitory Activity of Iminosugar Analogues against Glucocerebrosidases (GBA1 and GBA2)

| Compound | GBA1 Ki (nM) | GBA2 Ki (nM) | Reference |

| N-(n-butyl)-aminocyclopentitol | 32 | 3300 | [5] |

| N-(n-nonyl)-aminocyclopentitol | <<14 | 43 | [5] |

| N-(1-((pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol | ~16 | 14 | [5] |

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its analogues are rooted in their ability to modulate specific biological pathways. Two of the most significant pathways are the glycosphingolipid biosynthesis pathway and the N-linked glycan processing pathway in the endoplasmic reticulum.

Glycosphingolipid Biosynthesis Pathway

Iminosugars, particularly N-alkylated derivatives of DNJ like miglustat, are potent inhibitors of ceramide-specific glucosyltransferase (CGT), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[6] By blocking this enzyme, these compounds reduce the production of glucosylceramide and downstream complex glycosphingolipids. This "substrate reduction therapy" is a key strategy for the treatment of lysosomal storage disorders such as Gaucher disease, where the accumulation of glycosphingolipids is pathogenic.[6]

Caption: Inhibition of the Glycosphingolipid Biosynthesis Pathway by N-Alkyl-DNJ Analogues.

ER N-Glycan Processing Pathway and Antiviral Activity

Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their surface glycoproteins.[5] This process involves the sequential trimming of glucose residues from the N-linked glycan precursor by α-glucosidases I and II. Iminosugars like N-dodecyldeoxynojirimycin act as potent inhibitors of these α-glucosidases.[5] This inhibition leads to the accumulation of misfolded viral glycoproteins, which are then targeted for degradation by the ER-associated degradation (ERAD) pathway. Consequently, the production of infectious viral particles is significantly reduced. This mechanism provides a broad-spectrum antiviral strategy.[5]

Caption: Inhibition of ER N-Glycan Processing by Iminosugars as an Antiviral Strategy.

Experimental Protocols

Synthesis of this compound

General Procedure for Boc Protection of an Iminosugar:

-

Dissolution: Dissolve the parent iminosugar (e.g., 1-deoxynojirimycin) in a suitable solvent such as a mixture of dioxane and water.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc)2O in a slight molar excess to the solution.

-

Base Addition: Add a base, such as sodium carbonate or triethylamine, to maintain a basic pH.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to yield the N-Boc protected iminosugar.

In vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-glucosidase.[7]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate and a microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

-

Add 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL in phosphate buffer) to each well containing the test compound.

-

For the control (100% enzyme activity), add 20 µL of the solvent instead of the test compound.

-

For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.

-

Incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the pNPG substrate solution (e.g., 1 mM in phosphate buffer) to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

-

-

Measurement:

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Ceramide Glucosyltransferase (CGT) Inhibition Assay

This assay measures the activity of CGT by quantifying the transfer of glucose from a donor substrate to a ceramide acceptor. Inhibition is assessed by the reduction in the formation of glucosylceramide in the presence of an inhibitor.

General Workflow: